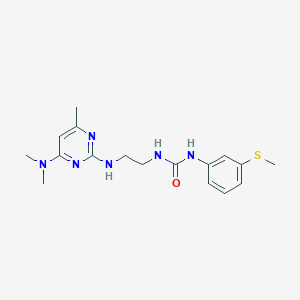
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. Urea derivatives are significant in medicinal chemistry due to their potential as inhibitors and anticancer agents, as evidenced by the synthesis and evaluation of similar compounds .
Synthesis Analysis
The synthesis of urea derivatives typically involves the introduction of various substituents to optimize interactions with biological targets. For instance, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was performed to optimize the spacer length and to test compounds with greater conformational flexibility . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, indicating a methodical approach to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The study of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed that the substituent effect and the breaking of intramolecular hydrogen bonds in urea derivatives are essential for complex formation . This suggests that the molecular structure of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea would also be critical for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents present on the urea moiety. The association studies of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts showed that the electronic properties of substituents can significantly affect the formation of complexes . This implies that the chemical reactions involving 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea would be influenced by its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on the compound is not provided, the studies of related urea derivatives suggest that these properties are tailored to enhance biological activity and selectivity . The optimal chain length and the presence of aromatic or aliphatic groups can affect the compound's ability to interact with enzymes or receptors, as seen in the antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas .
Applications De Recherche Scientifique
Synthesis and Reactivity
- The reactivity of compounds containing dimethylamino and methylpyrimidinyl groups, similar to the one , has been extensively studied. For example, the synthesis of 5-formylcytosine derivatives has been explored through the condensation of 3-dimethylamino-2-formylpropenenitrile with various amino compounds, leading to a range of heterocyclic compounds including azomethines and 5-formylthiocytosine (Jachak, Mittelbach, & Junek, 1993). This kind of reactivity forms the basis for synthesizing complex molecules with potential biological activity.
Heterocyclic Ureas
- Research on heterocyclic ureas, which are structurally related to the compound , has revealed their potential in forming multiply hydrogen-bonded complexes. These ureas exhibit concentration-dependent unfolding to form complexes, which is significant in the study of molecular self-assembly and the design of supramolecular structures (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Pyrimidine Derivatives
- The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate has been studied, leading to the synthesis of various pyrimidine derivatives. This research is crucial for the development of novel compounds with potential applications in medicinal chemistry (Yamanaka, Niitsuma, & Sakamoto, 1979).
Pyrazolopyrimidines and Pyrazolotriazines
- The synthesis of new pyrazolopyrimidines and pyrazolotriazines from N - Bis (methylthio)methylenecyanamide demonstrates the versatility of methylthio and pyrimidinyl groups in heterocyclic chemistry. These compounds have been explored for their potential in various applications, including medicinal chemistry (Abbas-Temirek & Abo-Bakr, 2016).
Safety And Hazards
Researchers look at the compound’s toxicity and any safety precautions that need to be taken when handling it. This can include looking at its MSDS (Material Safety Data Sheet).
Orientations Futures
Finally, researchers will often discuss potential future directions for research on the compound. This could include potential applications for the compound, or further studies that could be done to better understand its properties or mechanism of action.
Propriétés
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNIBTVIKQHIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)

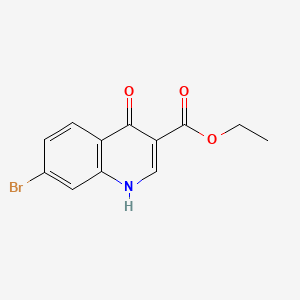
![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)
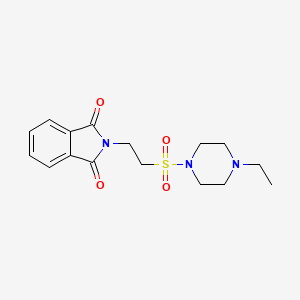
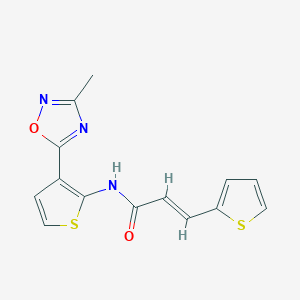
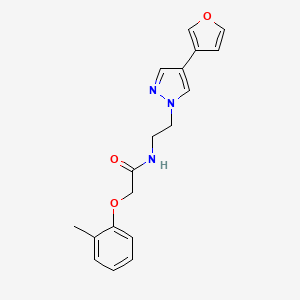
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
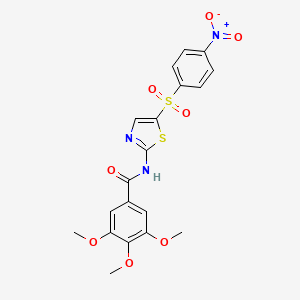
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)
![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)